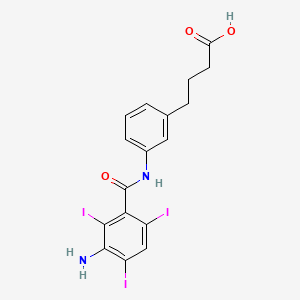
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- is a complex organic compound that features a butyric acid backbone with a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- typically involves multi-step organic reactions. One common approach is to start with the iodination of aniline derivatives to introduce the iodine atoms. This is followed by acylation reactions to attach the butyric acid moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the phenyl ring or the butyric acid chain.
Reduction: This can be used to alter the oxidation state of the iodine atoms or other substituents.
Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism by which butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms can enhance the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular uptake mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbutyric acid: This compound shares the butyric acid backbone but lacks the iodine atoms and the amino group.
Indole 3-Butyric Acid: Another similar compound used in plant biology, differing in its indole structure and lack of iodine
Uniqueness
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- is unique due to its specific substitution pattern, particularly the presence of three iodine atoms.
Propiedades
Número CAS |
22708-53-8 |
|---|---|
Fórmula molecular |
C17H15I3N2O3 |
Peso molecular |
676.03 g/mol |
Nombre IUPAC |
4-[3-[(3-amino-2,4,6-triiodobenzoyl)amino]phenyl]butanoic acid |
InChI |
InChI=1S/C17H15I3N2O3/c18-11-8-12(19)16(21)15(20)14(11)17(25)22-10-5-1-3-9(7-10)4-2-6-13(23)24/h1,3,5,7-8H,2,4,6,21H2,(H,22,25)(H,23,24) |
Clave InChI |
XQLBKXTXLFNMAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)C2=C(C(=C(C=C2I)I)N)I)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)


![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)

![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)




![(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806849.png)

![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)
